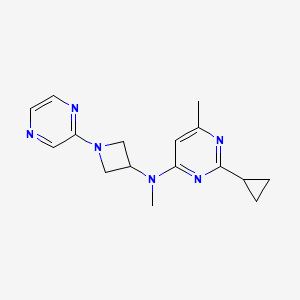

![molecular formula C24H27N3O B2880066 (E)-1-butyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 912901-74-7](/img/structure/B2880066.png)

(E)-1-butyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-1-butyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic compound that contains several functional groups and structural features. It includes a benzimidazole group, a pyrrolidinone group, and a cinnamyl group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the formation of the benzimidazole group, possibly through a reaction involving o-phenylenediamine . The pyrrolidinone group could be formed through a cyclization reaction, and the cinnamyl group could be added through a coupling reaction .

Molecular Structure Analysis

The benzimidazole group is a bicyclic heterocycle consisting of fused benzene and imidazole rings . The pyrrolidinone group is a five-membered ring containing nitrogen and a carbonyl group . The cinnamyl group is a styrene derivative, consisting of a phenyl group attached to a propene .

Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry . Pyrrolidinones can undergo reactions at the carbonyl group, such as reductions or nucleophilic additions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzimidazoles are generally stable and have high melting points . Pyrrolidinones are polar due to the carbonyl group .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Novel Syntheses of Heterocycles : Research on the synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines explores the preparation of related structures from basic aldehydes and amines, demonstrating versatile chemical reactivity and potential for further functionalization (Katritzky et al., 2000). This synthesis pathway could be relevant for the compound , highlighting its potential for diverse chemical applications.

Coordination Polymers and Fluorescent Properties : The design of cadmium(II) coordination polymers using imidazolyl and dicarboxylate ligands shows the structural versatility and functional potential of imidazolyl derivatives, including applications in materials science and luminescence (Xiaoju Li et al., 2012). Similar structural motifs in "(E)-1-butyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" could imply potential in materials science.

Antiviral and Antimicrobial Research : The development of imidazo[1,2-a]pyridines as inhibitors of human rhinovirus highlights the biological activity of compounds with similar structures, suggesting possible antiviral applications (C. Hamdouchi et al., 1999). This indicates that the compound could have pharmacological relevance.

Catalysis and Synthetic Applications : Studies on the synthesis of imidazo[1,2-a]pyridines from benzyl halides and isocyanides propose efficient methods for creating complex heterocyclic structures, demonstrating the compound's potential utility in organic synthesis and catalysis (M. Adib et al., 2011).

Spectroscopic and Structural Characterization : The comprehensive characterization of benzimidazole derivatives using spectroscopic and quantum chemical calculations provides insights into the structural and electronic properties of similar compounds, facilitating their application in chemical research and material sciences (N. Özdemir et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

1-butyl-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O/c1-2-3-15-26-18-20(17-23(26)28)24-25-21-13-7-8-14-22(21)27(24)16-9-12-19-10-5-4-6-11-19/h4-14,20H,2-3,15-18H2,1H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILMCYOFFIKLTE-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2C/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-butyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3As,6aS)-1-phenylmethoxycarbonyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2879983.png)

![N-(2-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879984.png)

![tert-butyl N-[carbamimidoyl(cyclohexyl)methyl]carbamate](/img/structure/B2879987.png)

![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2879990.png)

![N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide](/img/structure/B2879991.png)

![5-[[1-[2-(2,4-Dimethylphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2879995.png)

![Tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate](/img/structure/B2879997.png)

![(Z)-ethyl 1-benzyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2879999.png)

![5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}pyridine-3-carboxamide](/img/structure/B2880002.png)

![Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2880006.png)